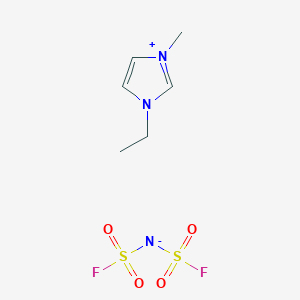

1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide

Descripción

Propiedades

IUPAC Name |

bis(fluorosulfonyl)azanide;1-ethyl-3-methylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.F2NO4S2/c1-3-8-5-4-7(2)6-8;1-8(4,5)3-9(2,6)7/h4-6H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFWGAAJBJPAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.[N-](S(=O)(=O)F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235789-75-0 | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with imidodisulfuryl fluoride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=235789-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with imidodisulfuryl fluoride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethyl-3-methylimidazolium Bis(fluorosulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide (EMImFSI) is an ionic liquid that has garnered attention for its unique properties and potential biological activities. This compound is characterized by its low volatility, thermal stability, and ability to dissolve a wide range of substances, making it suitable for various applications in chemistry and materials science. However, its biological activity, particularly its toxicity and effects on living organisms, requires thorough investigation.

In Vitro Studies

Research indicates that EMImFSI exhibits significant biological activity, particularly in terms of cytotoxicity. A study focusing on the effects of various imidazolium-based ionic liquids, including EMImFSI, found that exposure to this compound resulted in alterations in cellular functions. Specifically, it was observed that:

- Cellular Stress Response : EMImFSI exposure led to changes in the expression levels of heat shock proteins (HSP70 and HSP90), which are critical for cellular stress responses. This suggests that EMImFSI induces a stress response in cells, potentially leading to cytotoxic effects .

- Mitochondrial Dysfunction : The compound caused mitochondrial membrane disruption and increased phosphorylation of p53, a protein involved in cellular stress responses and apoptosis. These effects were linked to the activation of cyclooxygenase-2 (COX-2) and modulation of Bcl-2 family proteins, indicating a pathway towards apoptosis .

In Vivo Studies

Limited in vivo studies have been conducted on EMImFSI. However, existing research has highlighted the potential for acute toxicity:

- Acute Toxicity : In one study involving mice, the administration of related imidazolium ionic liquids resulted in significant histopathological changes in the liver and kidneys. The calculated LD50 for similar compounds was approximately 35.7 mg/kg . While specific data on EMImFSI is scarce, these findings suggest potential risks associated with its use.

Aquatic Toxicity

The environmental impact of EMImFSI has also been studied:

- Effects on Aquatic Organisms : Research on fish species exposed to related ionic liquids demonstrated elevated serum markers indicating organ damage and oxidative stress. These studies suggest that ionic liquids can significantly affect aquatic life by altering enzyme activities and inducing inflammatory responses .

Case Study 1: HepG2 Cell Line

In vitro studies using the HepG2 human liver cancer cell line revealed that EMImFSI exposure resulted in:

- Inhibition of Oxygen Consumption : The earliest observable effect was a marked inhibition of oxygen consumption within minutes of exposure.

- Induction of Apoptosis : Subsequent assays indicated an increase in caspase 3/7 activity and nucleosomal DNA cleavage, confirming the induction of apoptosis due to mitochondrial dysfunction .

Case Study 2: Aquatic Toxicity Assessment

A study assessing the effects of related ionic liquids on Hypophthalmichthys molitrix (silver carp) showed:

- Biochemical Alterations : Fish exposed to concentrations as low as 1.09 mg/L exhibited significant changes in liver enzyme activities and increased markers for oxidative stress and inflammation.

- Histopathological Changes : Examination revealed damage across multiple organs, including gills and kidneys, suggesting widespread physiological impacts from ionic liquid exposure .

Data Table: Summary of Biological Effects

Aplicaciones Científicas De Investigación

Electrochemical Applications

1.1 Lithium-Ion Batteries (LIBs)

EMI[FSI] is considered a promising electrolyte for lithium-ion batteries due to its low viscosity and high ionic conductivity. Research indicates that it outperforms traditional organic solvents, providing enhanced safety and efficiency in battery systems. The ionic liquid's ability to stabilize the electrochemical interface contributes to improved cycle life and energy density in LIBs .

1.2 Sodium-Ion Batteries (NIBs)

Similar to its application in LIBs, EMI[FSI] has been investigated for sodium-ion batteries. Studies reveal that the ionic liquid facilitates ion transport and enhances the electrochemical performance of sodium-based systems, which are seen as a more sustainable alternative to lithium-based technologies .

1.3 Supercapacitors

EMI[FSI] has been utilized in the development of supercapacitors, where it serves as an electrolyte in high-energy-density carbon supercapacitors. Its properties allow for efficient charge storage and rapid ion transport, leading to improved performance metrics such as energy density and power output .

Biomass Processing

EMI[FSI] has shown effectiveness in biomass dissolution, making it valuable for biofuel production and other biomass-related applications. Its ability to solubilize lignocellulosic materials facilitates the extraction of valuable compounds from biomass, enhancing the efficiency of bio-refinery processes . This application is particularly relevant in the context of sustainable energy solutions.

Chemical Reactions and Catalysis

3.1 Solvent for Chemical Reactions

The unique properties of EMI[FSI] allow it to act as a solvent in various chemical reactions, particularly those that require high thermal stability and low volatility. Its hydrophobic nature makes it suitable for reactions involving organic substrates while minimizing water-related side reactions .

3.2 Catalytic Applications

EMI[FSI] has been explored as a medium for catalytic reactions, including those involving metal catalysts. The ionic liquid can stabilize reactive intermediates and facilitate better interaction between reactants and catalysts, leading to increased reaction rates and yields .

Material Science

In material science, EMI[FSI] is used in the synthesis of advanced materials such as nanocomposites and conductive polymers. Its properties contribute to improved mechanical strength and electrical conductivity of these materials, making them suitable for applications in electronics and sensors .

Comparación Con Compuestos Similares

Table 1: Comparative Physicochemical Properties

Key Research Findings

(a) Viscosity and Ionic Mobility

The FSI⁻ anion’s smaller size and conformational flexibility compared to TFSI⁻ result in lower viscosity and higher conductivity in [EMIM][FSI]. For example, [EMIM][FSI] exhibits ~25% lower viscosity than [EMIM][TFSI], enabling faster ion diffusion in battery electrolytes . In contrast, [EMIM][BF₄] and [EMIM][PF₆] have higher viscosities due to stronger Coulombic interactions between smaller anions and the cation .

(b) Electrochemical Stability

[EMIM][FSI] has a slightly narrower electrochemical stability window (4.0–4.5 V) compared to [EMIM][TFSI] (4.5–5.0 V), as the fluorine substitution in TFSI⁻ enhances oxidative resistance . However, [EMIM][FSI] outperforms [EMIM][BF₄] and [EMIM][PF₆] in low-temperature applications due to its lower melting point (-18°C) .

(c) Thermal Behavior

Both [EMIM][FSI] and [EMIM][TFSI] exhibit thermal stability above 300°C, making them suitable for high-temperature applications . In contrast, [EMIM][BF₄] and [EMIM][PF₆] decompose at similar temperatures but suffer from hygroscopicity, limiting their use in moisture-sensitive environments .

(d) Molecular Interactions

Ab initio studies reveal that the FSI⁻ anion in [EMIM][FSI] adopts multiple conformations (e.g., cis-cis, trans-trans), reducing lattice energy and viscosity. In contrast, the rigid TFSI⁻ anion in [EMIM][TFSI] restricts conformational freedom, increasing viscosity .

Application-Specific Performance

(a) Lithium-Ion Batteries

[EMIM][FSI]-based electrolytes enable stable lithium plating/stripping with a capacity retention of ~360 mAh/g over 30 cycles, outperforming [EMIM][TFSI] due to lower interfacial resistance .

(b) Sodium-Ion Batteries

In Na-ion systems, [EMIM][FSI] mixed with NaFSI achieves higher ionic mobility than [EMIM][TFSI], as shown by molecular dynamics simulations .

(c) Supercapacitors

[EMIM][FSI] exhibits superior capacitance retention at sub-zero temperatures compared to [EMIM][BF₄] and [EMIM][TFSI], attributed to its lower glass transition temperature .

(d) Thermoelectrics

[EMIM][TFSI] demonstrates higher Seebeck coefficients (~120 µV/K) than [EMIM][FSI] in polymer composites, favoring thermoelectric applications .

Métodos De Preparación

Synthesis of Bischlorosulfonimide Intermediate

- The bischlorosulfonimide intermediate is prepared by reacting sulfonamide with thionyl chloride and chlorosulfonic acid under controlled conditions.

- Typical reaction conditions involve temperatures of 120 to 140 °C for 20 to 30 hours.

- Acid gases such as SO₂ and HCl generated during the reaction are absorbed in alkaline solutions.

- The crude bischlorosulfonimide is purified by vacuum distillation at 110–114 °C under 2 mmHg pressure to obtain a high-purity intermediate.

Fluorination Using Hydrogen Fluoride

- The purified bischlorosulfonimide is reacted with hydrogen fluoride (HF), which acts both as a fluorinating reagent and solvent.

- This reaction converts the chlorosulfonimide groups into bis(fluorosulfonyl)imide groups, releasing hydrogen chloride or other halide by-products.

- The use of HF as both reagent and solvent simplifies the process, reduces raw material costs, and minimizes waste.

- Excess HF and hydrogen halide by-products are removed by distillation, improving the purity of the bis(fluorosulfonyl)imide salt.

Advantages of the Hydrogen Fluoride Fluorination Method

| Aspect | Description |

|---|---|

| Raw Material Cost | Reduced by using HF as fluorinating reagent and solvent |

| Reaction Efficiency | Shortened process with fewer steps compared to traditional methods |

| Purification | Simplified by removal of hydrogen halide gases via distillation |

| Product Purity | High purity achievable due to minimal by-products and easy removal of impurities |

| Environmental Impact | Lower waste generation and material consumption |

| Scalability | Suitable for large-scale industrial production |

Detailed Reaction Scheme

$$

\text{Sulfonamide} + \text{Thionyl chloride} + \text{Chlorosulfonic acid} \xrightarrow{120-140^\circ C, 20-30 h} \text{Bischlorosulfonimide} + \text{SO}_2 + \text{HCl}

$$

$$

\text{Bischlorosulfonimide} + \text{HF} \rightarrow \text{Bis(fluorosulfonyl)imide} + \text{HCl (gas)}

$$

$$

\text{Bis(fluorosulfonyl)imide} + \text{1-Ethyl-3-methylimidazolium halide} \rightarrow \text{1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide} + \text{Halide salt}

$$

Research Findings and Analytical Data

- Computational studies using density functional theory (ωB97X-D method with DGDZVP basis sets) have optimized the ion pair conformers of this compound, revealing the most stable geometries and interaction energies, which correlate with the high thermal and electrochemical stability of the compound.

- Ion chromatograms and liquid chromatograms from experimental examples confirm the high purity of the bis(fluorosulfonyl)imide salts prepared by this method, showing minimal impurities and efficient ion exchange.

- The absence of cations difficult to remove during synthesis results in a product that meets stringent purity requirements for electrochemical applications without complex purification steps.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Bischlorosulfonimide synthesis | Sulfonamide, thionyl chloride, chlorosulfonic acid; 120-140 °C, 20-30 h | High-purity intermediate after vacuum distillation |

| Fluorination | Hydrogen fluoride (HF), solvent and reagent | Conversion to bis(fluorosulfonyl)imide, removal of HCl gas |

| Cation exchange | 1-Ethyl-3-methylimidazolium halide | Formation of final ionic liquid with high purity and yield |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing high-purity EMIM FSI, and how can researchers verify its purity?

- Methodological Answer : Synthesis typically involves metathesis reactions between 1-ethyl-3-methylimidazolium chloride and lithium bis(fluorosulfonyl)imide. Purity verification requires:

- Karl Fischer titration to confirm water content <0.002% (as per high-purity grades) .

- 1H/19F NMR to detect residual solvents or unreacted precursors .

- Halogen analysis (e.g., ion chromatography) to ensure chloride levels <0.001% .

Q. How does EMIM FSI’s viscosity impact its electrochemical performance, and what methods optimize this property?

- Methodological Answer : Viscosity (~17.9 mPa·s at 25°C) directly affects ionic mobility. Optimization strategies include:

- Co-solvent addition (e.g., 1,2-difluorobenzene) to reduce viscosity while maintaining wide electrochemical windows (>4.5 V) .

- Temperature modulation : Conductivity increases by ~30% when heated from 20°C to 60°C .

Q. What analytical techniques are essential for characterizing EMIM FSI’s thermal stability?

- Methodological Answer :

- TGA-DSC to determine decomposition onset (~350°C) and glass transition temperature (Tg ~-65°C) .

- Isothermal stability tests at 100°C for 24 hours to assess mass loss (<1% in inert atmospheres) .

Advanced Research Questions

Q. How do ion-pairing interactions in EMIM FSI influence Li+ transference numbers in lithium metal batteries?

- Methodological Answer :

- Pulsed-field gradient NMR quantifies Li+ diffusivity (e.g., 1.2 × 10⁻¹⁰ m²/s at 25°C) .

- Raman spectroscopy identifies Li+-FSI⁻ coordination modes (bidentate vs. monodentate), which enhance Li+ transference numbers (up to 0.65 in gel polymer electrolytes) .

Q. What molecular dynamics (MD) simulation parameters best predict EMIM FSI’s structural and electronic properties?

- Methodological Answer :

- Ab initio MD with dispersion-corrected functionals (e.g., BLYP-D3) to model cation-anion hydrogen bonding and π-π stacking .

- Charge scaling (0.8–0.9) for force fields to replicate experimental densities (1.53 g/cm³) and diffusion coefficients .

Q. How does EMIM FSI’s CO2 solubility enhance its utility in green synthesis, and what experimental setups validate this?

- Methodological Answer :

- High-pressure gravimetry measures CO2 solubility (e.g., 0.6 mol CO2/mol IL at 30 bar) .

- In situ FTIR tracks CO2 absorption mechanisms (e.g., Lewis acid-base interactions with FSI⁻) .

Key Contradictions & Resolutions

- Viscosity vs. Conductivity : EMIM FSI’s low viscosity (17.9 mPa·s) does not linearly correlate with conductivity due to ion clustering. MD simulations with explicit ion-pairing terms resolve this .

- Purity Standards : Discrepancies in water content (20 ppm vs. <0.002%) highlight the need for standardized storage protocols (e.g., inert gas, desiccants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.